2-[(2-Hexyl-4,5-dimethylphenyl)sulfanyl]-1,3,5-tri(propan-2-yl)benzene
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Overview
Description
2-[(2-Hexyl-4,5-dimethylphenyl)sulfanyl]-1,3,5-tri(propan-2-yl)benzene is an organic compound characterized by its unique structure, which includes a sulfanyl group attached to a hexyl-dimethylphenyl moiety and a tri(propan-2-yl)benzene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Hexyl-4,5-dimethylphenyl)sulfanyl]-1,3,5-tri(propan-2-yl)benzene typically involves the following steps:
Formation of the sulfanyl group: This can be achieved by reacting a suitable thiol with a halogenated precursor under basic conditions.
Attachment of the hexyl-dimethylphenyl moiety: This step involves the alkylation of the sulfanyl group with a hexyl-dimethylphenyl halide.
Formation of the tri(propan-2-yl)benzene core: This can be synthesized through Friedel-Crafts alkylation of benzene with propan-2-yl halides in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Hexyl-4,5-dimethylphenyl)sulfanyl]-1,3,5-tri(propan-2-yl)benzene can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding thiol.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, ether as a solvent.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation, sulfuric acid as a catalyst.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Nitro or halogenated derivatives of the compound.
Scientific Research Applications
2-[(2-Hexyl-4,5-dimethylphenyl)sulfanyl]-1,3,5-tri(propan-2-yl)benzene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[(2-Hexyl-4,5-dimethylphenyl)sulfanyl]-1,3,5-tri(propan-2-yl)benzene involves its interaction with specific molecular targets and pathways. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. Additionally, the compound’s hydrophobic nature allows it to interact with lipid membranes, affecting membrane fluidity and function.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-Hexylphenyl)sulfanyl]-1,3,5-tri(propan-2-yl)benzene
- 2-[(4,5-Dimethylphenyl)sulfanyl]-1,3,5-tri(propan-2-yl)benzene
- 2-[(2-Hexyl-4,5-dimethylphenyl)sulfanyl]-1,3,5-trimethylbenzene
Uniqueness
2-[(2-Hexyl-4,5-dimethylphenyl)sulfanyl]-1,3,5-tri(propan-2-yl)benzene is unique due to the combination of its hexyl-dimethylphenyl moiety and tri(propan-2-yl)benzene core. This structure imparts specific chemical and physical properties, such as increased hydrophobicity and potential for specific molecular interactions, distinguishing it from other similar compounds.
Properties
CAS No. |
648436-27-5 |
---|---|
Molecular Formula |
C29H44S |
Molecular Weight |
424.7 g/mol |
IUPAC Name |
1-hexyl-4,5-dimethyl-2-[2,4,6-tri(propan-2-yl)phenyl]sulfanylbenzene |
InChI |
InChI=1S/C29H44S/c1-10-11-12-13-14-24-15-22(8)23(9)16-28(24)30-29-26(20(4)5)17-25(19(2)3)18-27(29)21(6)7/h15-21H,10-14H2,1-9H3 |
InChI Key |
GJNCYXBRMBECJF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=C(C=C(C(=C1)C)C)SC2=C(C=C(C=C2C(C)C)C(C)C)C(C)C |
Origin of Product |
United States |
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